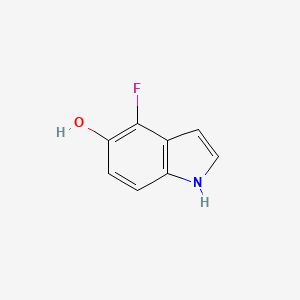

4-fluoro-1H-indol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-5-3-4-10-6(5)1-2-7(8)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZNICPMZHBROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621786 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288386-04-9 | |

| Record name | 4-Fluoro-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1H-indol-5-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-1H-indol-5-ol, a fluorinated hydroxyindole derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the C4-position and a hydroxyl group at the C5-position of the indole scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and pharmacokinetic profile.[1] Given the limited availability of direct synthetic routes in the current literature, this guide outlines a scientifically grounded, multi-step synthesis based on well-established chemical transformations, including the Leimgruber-Batcho indole synthesis. Detailed mechanistic insights, step-by-step experimental protocols, and visual aids are provided to equip researchers and drug development professionals with the necessary knowledge to approach the synthesis of this and structurally related compounds.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] The strategic introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties.[1] The unique electronic properties of fluorine can lead to improved metabolic stability, increased binding affinity for target proteins, and modulated lipophilicity, thereby enhancing oral bioavailability.[1] Specifically, 4-fluoroindole derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds.[3] The further incorporation of a hydroxyl group at the 5-position, as in this compound, offers a handle for further functionalization and can participate in key hydrogen bonding interactions with biological targets.

This guide will focus on a proposed synthetic route to this compound, leveraging the robust and versatile Leimgruber-Batcho indole synthesis. This method is particularly advantageous for the preparation of indoles that are unsubstituted at the 2- and 3-positions.[1]

Proposed Synthetic Strategy: The Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis provides a milder alternative to the classical Fischer indole synthesis and typically proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to yield the indole ring.[1] Our proposed pathway to this compound begins with a commercially available starting material, 2-fluoro-5-methoxynitrobenzene, and proceeds through the key steps outlined below.

Caption: Proposed synthetic pathway for this compound.

Mechanistic Considerations

The key transformation in the Leimgruber-Batcho synthesis is the reductive cyclization of the enamine intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization by attacking the enamine double bond. Subsequent elimination of dimethylamine and aromatization leads to the formation of the indole ring. The choice of reducing agent is critical and can influence the reaction conditions and yield. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[4]

The final step involves the demethylation of the 5-methoxy group to yield the desired 5-hydroxyindole. Boron tribromide (BBr3) is a powerful and widely used reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and BBr3, followed by nucleophilic attack of the bromide ion on the methyl group.

Detailed Experimental Protocols

The following protocols are proposed based on established procedures for analogous transformations and should be adapted and optimized by the practicing chemist.

Synthesis of (E)-1-(2-Fluoro-5-methoxyphenyl)-N,N-dimethylmethanamine

-

Reaction Principle: This step involves the condensation of 2-fluoro-5-methoxynitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate.

-

Procedure:

-

To a solution of 2-fluoro-5-methoxynitrobenzene (1.0 eq.) in anhydrous toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (2.0 eq.).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The crude product is often used in the next step without further purification.

-

Synthesis of 4-Fluoro-5-methoxy-1H-indole

-

Reaction Principle: Reductive cyclization of the enamine intermediate to form the indole ring.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude (E)-1-(2-fluoro-5-methoxyphenyl)-N,N-dimethylmethanamine (1.0 eq.) in methanol or ethanol (10 mL/mmol).

-

Add 10% palladium on carbon (10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 4-12 hours.[4]

-

Monitor the reaction by TLC or HPLC. Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-fluoro-5-methoxy-1H-indole by column chromatography on silica gel.

-

Synthesis of this compound

-

Reaction Principle: Cleavage of the 5-methoxy ether to yield the corresponding phenol using boron tribromide.

-

Procedure:

-

Dissolve 4-fluoro-5-methoxy-1H-indole (1.0 eq.) in anhydrous dichloromethane (DCM) (10 mL/mmol) under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of boron tribromide in DCM (1.2-1.5 eq.) dropwise, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel to afford the final product.

-

Data Summary

The following table summarizes the key compounds in the proposed synthetic pathway with their molecular formulas and weights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Fluoro-5-methoxynitrobenzene | C₇H₆FNO₃ | 171.13 |

| (E)-1-(2-Fluoro-5-methoxyphenyl)-N,N-dimethylmethanamine | C₁₀H₁₃FN₂O | 196.22 |

| 4-Fluoro-5-methoxy-1H-indole | C₉H₈FNO | 165.16 |

| This compound | C₈H₆FNO | 151.14 |

Alternative Synthetic Approaches

While the Leimgruber-Batcho synthesis is a robust method, other classical indole syntheses could potentially be adapted for the preparation of this compound.

Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5] A plausible route to this compound via this method would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid, followed by cyclization and decarboxylation. The synthesis of the required substituted hydrazine would be a critical consideration for this approach.

Caption: Conceptual Fischer indole synthesis pathway.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis is used for the preparation of 5-hydroxyindoles from the reaction of benzoquinones with enamines.[6] While this method is effective for 5-hydroxyindoles, its application to the synthesis of this compound would require a suitably substituted fluoro-benzoquinone, which may not be readily available.

Conclusion

This technical guide has detailed a plausible and scientifically sound synthetic route to this compound, a molecule of considerable interest to the pharmaceutical and drug development communities. The proposed Leimgruber-Batcho approach offers a reliable pathway from a commercially available starting material. The provided experimental protocols, mechanistic insights, and discussion of alternative routes are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated indole derivatives. As with any synthetic endeavor, optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the target compound.

References

- An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol - Benchchem. (URL: )

- The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide - Benchchem. (URL: )

- A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers - Benchchem. (URL: )

- 4-Fluoroindole | CAS Number 387-43-9 - Ossila. (URL: )

- CN103420892A - Preparation method of 4-fluoroindole - Google P

- The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction - Organic Reactions. (URL: )

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluoro-1H-indol-5-ol

Introduction: The Strategic Value of Fluorinated Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products and synthetic pharmaceuticals with a vast spectrum of biological activities.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological profiles. A widely adopted and highly successful strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1]

This compound emerges as a particularly valuable, albeit sparsely documented, synthetic intermediate. It synergistically combines the privileged indole scaffold with the strategic placement of a fluorine atom at the 4-position and a reactive hydroxyl group at the 5-position. This specific arrangement offers a unique platform for constructing complex molecular architectures, particularly for targeting enzymes like kinases where the 5-position can serve as a critical attachment point for pharmacophores.[3] This guide provides a comprehensive overview of the proposed synthesis, predicted chemical properties, and strategic applications of this compound, offering researchers the foundational knowledge to leverage its potential in their synthetic endeavors.

Part 1: Synthesis and Mechanistic Considerations

While direct, peer-reviewed synthetic procedures for this compound are not extensively published, a scientifically sound route can be proposed based on established and robust methodologies for indole synthesis. The Fischer indole synthesis is a plausible and versatile approach for constructing the core indole scaffold from appropriately substituted phenylhydrazines and carbonyl compounds.[4]

Proposed Synthetic Workflow: Fischer Indole Synthesis

The proposed synthesis begins with the preparation of the key (2-fluoro-5-hydroxyphenyl)hydrazine intermediate, followed by its condensation with a suitable aldehyde or ketone and subsequent acid-catalyzed cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (2-Fluoro-5-hydroxyphenyl)hydrazine

-

Diazotization: Dissolve 4-fluoro-3-aminophenol in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while vigorously stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite or tin(II) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to this reducing agent solution. The hydrazine hydrochloride will precipitate.

-

Isolation: Filter the precipitated hydrazine salt, wash with a small amount of cold water, and then a suitable organic solvent like ether. The free hydrazine base can be obtained by treatment with a base (e.g., NaOH) followed by extraction.

Causality Behind Choices: The low temperature for diazotization is critical to prevent the unstable diazonium salt from decomposing. The choice of reducing agent (sodium sulfite or SnCl₂) is standard for converting diazonium salts to hydrazines.

Step 2: Fischer Indole Synthesis

-

Hydrazone Formation: Dissolve the (2-fluoro-5-hydroxyphenyl)hydrazine in a suitable solvent like ethanol or acetic acid. Add one equivalent of a carbonyl compound (e.g., pyruvic acid or an aldehyde). The mixture is stirred, sometimes with gentle heating, until hydrazone formation is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The crude hydrazone is added to an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5] The mixture is heated to facilitate the key-sigmatropic rearrangement, cyclization, and subsequent aromatization to form the indole ring.[5]

-

Workup and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled and quenched by pouring it onto ice water. The pH is adjusted to neutral or slightly basic, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, typically by column chromatography on silica gel.

Causality Behind Choices: The acid catalyst is essential for protonating the hydrazone, which initiates the tautomerization and subsequent sigmatropic rearrangement that is the hallmark of the Fischer synthesis. The choice of acid can influence yields and side reactions; PPA is often effective for both catalysis and as a reaction medium.[5]

Part 2: Core Chemical Properties and Characterization

As direct experimental data is scarce, the following properties are predicted based on established principles and data from analogous compounds like 4-fluoroindole and other hydroxyindoles.

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Justification |

| Molecular Formula | C₈H₆FNO | Based on structure.[6] |

| Molecular Weight | 151.14 g/mol | Based on structure.[6] |

| Appearance | Off-white to light brown solid | Indoles and phenols are often crystalline solids and can discolor upon exposure to air and light. |

| Melting Point | > 32 °C | The related 4-fluoroindole has a melting point of 30-32 °C. The addition of a polar hydroxyl group is expected to increase the melting point due to hydrogen bonding.[7] |

| Solubility | Soluble in polar organic solvents (MeOH, EtOH, DMSO, DMF). Sparingly soluble in water. | The indole and phenol moieties confer polarity and hydrogen bonding capability. |

| pKa | ~10 (Phenolic OH), ~17 (Indole NH) | The phenolic hydroxyl is weakly acidic. The indole N-H is significantly less acidic. |

Predicted Spectroscopic Data

The characterization of this compound would rely on a combination of spectroscopic techniques.

| Technique | Predicted Key Features |

| ¹H NMR | - N-H Proton: Broad singlet, ~8.0-8.5 ppm. - Aromatic Protons: Complex multiplets in the aromatic region (~6.5-7.5 ppm), showing coupling to each other and to the fluorine atom. - Pyrrole Protons (H2, H3): Likely two distinct signals, potentially triplets or doublet of doublets, around 6.5-7.2 ppm. - O-H Proton: Broad singlet, concentration-dependent, ~5.0-6.0 ppm. |

| ¹³C NMR | - C-F Carbon: A doublet with a large ¹JCF coupling constant (~240-250 Hz). - C-OH Carbon: Signal in the ~145-155 ppm range. - Other Aromatic/Pyrrole Carbons: Signals between ~100-140 ppm, with smaller C-F coupling constants visible for carbons 2-4 bonds away from the fluorine. |

| ¹⁹F NMR | - A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. The chemical shift for 4-fluoroindole is around -122.8 ppm, providing a reference point.[8] |

| FTIR (cm⁻¹) | - O-H Stretch: Broad peak, ~3200-3500 cm⁻¹. - N-H Stretch: Sharp to medium peak, ~3400 cm⁻¹. - C=C Aromatic Stretch: Peaks around 1500-1620 cm⁻¹. - C-F Stretch: Strong absorption, ~1200-1250 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): Peak at m/z = 151.0434 (for [M+H]⁺, exact mass). High-resolution mass spectrometry would confirm the elemental composition. |

Part 3: Reactivity and Applications in Drug Design

The true value of this compound lies in its potential as a versatile building block. Its reactivity is dictated by the indole nucleus, the acidic N-H proton, and the phenolic hydroxyl group.

Caption: Key reactivity sites on the this compound scaffold.

N-Alkylation and N-Acylation

The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) to form a nucleophile, which can then be reacted with various electrophiles like alkyl halides (e.g., methyl iodide) or acyl chlorides.[4][9] This allows for the introduction of substituents at the N1 position, a common strategy to modulate solubility and cell permeability.[4]

O-Alkylation and Ether Linkage Formation

The phenolic hydroxyl group is arguably the most significant handle for medicinal chemists. It can be deprotonated to form a phenoxide, which serves as an excellent nucleophile in Williamson ether synthesis or, more importantly, in nucleophilic aromatic substitution (SₙAr) reactions.[1] This is precisely the strategy used in the synthesis of advanced kinase inhibitors. For example, the 4-(4-fluoro-1H-indol-5-yloxy) moiety is a key component of BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical enzyme in angiogenesis (the formation of new blood vessels).[3]

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Electrophilic Substitution

The indole ring is electron-rich and readily undergoes electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of reaction for electrophiles in reactions like the Vilsmeier-Haack (formylation) or Mannich reactions.[9] This provides another avenue for introducing diverse functional groups.

Part 4: Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. However, data from the closely related 4-fluoroindole (CAS 387-43-9) should be used as a primary guide for handling.[7][10]

-

Hazard Classification: Assumed to be a skin, eye, and respiratory tract irritant.[10][11]

-

Precautions for Safe Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][10]

-

First Aid Measures:

-

Skin Contact: Wash off with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound represents a highly strategic and valuable building block for modern medicinal chemistry. While direct experimental data remains limited, its synthesis is achievable through established methods like the Fischer indole synthesis. Its key chemical properties—most notably the reactive hydroxyl group at the 5-position—make it an ideal precursor for constructing complex molecules, especially ether-linked kinase inhibitors targeting pathways like VEGFR-2. The strategic placement of the fluorine atom is anticipated to confer beneficial properties such as enhanced metabolic stability and binding affinity to its derivatives. This guide provides a robust, scientifically-grounded framework for researchers to synthesize, characterize, and strategically deploy this promising intermediate in the pursuit of novel therapeutics.

References

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. [URL: https://www.benchchem.com/product/b1030999-technical-guide]

- Benchchem. The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide. [URL: https://www.benchchem.com/product/b1030998-technical-guide]

- Daneshyari. Fluorine-containing indoles. [URL: https://daneshyari.com/article/preview/8941793.pdf]

- ResearchGate. Selected examples of fluorine-containing indole derivatives. [URL: https://www.researchgate.

- Ossila. 4-Fluoroindole | CAS Number 387-43-9. [URL: https://www.ossila.com/products/4-fluoroindole]

- Benchchem. Validation of 4-Fluoro-1-methyl-1H-indol-5-ol as a Specific Enzyme Inhibitor: A Comparative Analysis. [URL: https://www.benchchem.

- ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [URL: https://www.researchgate.net/publication/325410931_Fluorine-containing_indoles_Synthesis_and_biological_activity]

- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017260/]

- Ossila. 4-Fluoroindole - SAFETY DATA SHEET. [URL: https://www.ossila.com/pages/support-downloads-msds]

- Benchchem. Overcoming challenges in the synthesis of 4-fluoroindoles. [URL: https://www.benchchem.com/product/4-fluoroindole-technical-support]

- Guidechem. 4-fluoro-1H-indol-5-amine 1003858-66-9 wiki. [URL: https://www.guidechem.com/wiki/4-fluoro-1h-indol-5-amine-1003858-66-9.html]

- Oakwood Chemical. This compound. [URL: https://oakwoodchemical.com/Products/209060]

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-FLUORO-5-HYDROXYINDOLE. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_288386-04-9.htm]

- Google Patents. CN113321609A - Method for synthesizing 4-hydroxyindole. [URL: https://patents.google.

- Fisher Scientific. SAFETY DATA SHEET - 4-Fluoroindole. [URL: https://www.fishersci.com/sds?productName=AC380440050]

- National Institutes of Health. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10398075/]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-1H-indole-2-carboxylic acid. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2FSDS%2FCD00424_MTR_EN.pdf]

- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [URL: https://www.diva-portal.org/smash/get/diva2:1696510/FULLTEXT01.pdf]

- ACS Publications. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01281]

- ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01334]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. [URL: https://patents.google.

- ResearchGate. ¹⁹F NMR results for the coupled reaction leading to the formation of... [URL: https://www.researchgate.

- Chemical Forums. 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum. [URL: https://www.chemicalforums.com/index.php?topic=10103.0]

- SpectraBase. 5-Fluoro-1H-indole. [URL: https://spectrabase.com/spectrum/CVhoJ7fsAfm]

- National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10427320/]

- Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. [URL: https://actascientific.com/ASPS/pdf/ASPS-05-0994.pdf]

- National Institutes of Health. Marine Indole Alkaloids—Isolation, Structure and Bioactivities. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8953181/]

- MDPI. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [URL: https://www.mdpi.com/2079-6382/11/3/353]

- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7508007/]

- National Institutes of Health. 4-(1H-Tetrazol-5-yl)-1H-indole. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183827/]

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [URL: https://www.mdpi.com/2304-6740/11/7/111]

- National Institutes of Health. 5-Fluoro-1H-indole-3-carboxylic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011400/]

- National Institutes of Health. 6-Fluoro-1H-indole-3-carboxylic acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969963/]

- MDPI. The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. [URL: https://www.mdpi.com/1420-3049/29/5/979]

- ACS Publications. The Journal of Organic Chemistry Ahead of Print. [URL: https://pubs.acs.org/toc/joceah/0/0]

- Wikipedia. Psilocin. [URL: https://en.wikipedia.org/wiki/Psilocin]

- PubMed Central. 1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4813009/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [oakwoodchemical.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 4-fluoro-1H-indol-5-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 288386-04-9), a fluorinated indole derivative of significant interest to the pharmaceutical and organic synthesis sectors. The strategic incorporation of a fluorine atom and a hydroxyl group onto the indole scaffold makes this molecule a versatile building block for the development of novel therapeutic agents. This document will delve into the physicochemical properties, plausible synthetic routes, characterization methodologies, and potential applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[2] this compound, by combining these features, emerges as a valuable intermediate for the synthesis of innovative therapeutics.[3] Its structure presents multiple reactive sites that allow for diverse chemical modifications, making it a cornerstone for building complex molecular architectures.

CAS Number: 288386-04-9[4]

This guide will explore the essential technical aspects of this compound, offering insights into its synthesis and characterization, and highlighting its potential in the landscape of modern drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Below is a summary of its key attributes.

| Property | Value | Reference |

| CAS Number | 288386-04-9 | [4] |

| Molecular Formula | C₈H₆FNO | [4][5] |

| Molecular Weight | 151.14 g/mol | [4][5] |

| Purity | ≥97% | [4] |

Spectroscopic and Analytical Characterization

While detailed experimental spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on the analysis of analogous indole derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the fluorine and hydroxyl substituents. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the carbon atoms of the indole scaffold, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

-

FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-F and C-O stretching frequencies.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A well-developed HPLC method can also be used for its quantification in various matrices, which is essential for pharmacokinetic studies of its derivatives.[6]

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various established methods. For this compound, the Fischer indole synthesis is a plausible and widely applicable route.[7] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone, followed by cyclization.[7]

Proposed Synthetic Workflow

A logical synthetic approach would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable carbonyl compound, such as glyoxal or a protected equivalent, followed by an acid-catalyzed cyclization to form the indole ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

-

Preparation of (2-fluoro-5-hydroxyphenyl)hydrazine:

-

Dissolve 2-fluoro-5-aminophenol in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt, maintaining the low temperature.

-

Reduce the diazonium salt in situ using a suitable reducing agent like tin(II) chloride (SnCl₂) to yield the corresponding hydrazine.

-

-

Fischer Indole Synthesis:

-

React the crude (2-fluoro-5-hydroxyphenyl)hydrazine with an equimolar amount of a suitable aldehyde or ketone (e.g., pyruvic acid followed by decarboxylation, or a protected aldehyde).

-

Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to the mixture.

-

Heat the reaction mixture to induce cyclization and the formation of the indole ring.

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of this compound make it a highly valuable building block in medicinal chemistry. The indole core is a key feature in many biologically active compounds, and the strategic placement of the fluorine atom can significantly enhance a drug candidate's properties.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted indole scaffold. The 5-hydroxyl group of this compound can act as a key hydrogen bond donor or can be further functionalized to interact with the target kinase.[3]

-

Anti-inflammatory Agents: Fluorinated indole derivatives have shown promise as anti-inflammatory agents.[8][9] this compound can serve as a precursor for the synthesis of novel compounds with potential anti-inflammatory activity.

-

Anticancer Drug Design: The indole scaffold is prevalent in anticancer drug design due to its high bioavailability and broad spectrum of pharmacological action.[10] The functional groups on this compound provide handles for the synthesis of novel anticancer agents.

Caption: Role of this compound as a versatile building block.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

Conclusion

This compound is a strategically designed molecule with significant potential in the field of drug discovery and organic synthesis. Its fluorinated indole core, coupled with a reactive hydroxyl group, provides a versatile platform for the development of novel therapeutic agents targeting a range of diseases. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.

- Benchchem. Quantitative Analysis of 4-Fluoro-1-methyl-1H-indol-5-ol in Human Plasma by HPLC-MS/MS.

- BLD Pharm. This compound, min 97%, 1 gram.

- Benchchem. The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide.

- Ossila. 4-Fluoroindole - SAFETY DATA SHEET.

- Sigma-Aldrich. 4-Fluoro-1H-indole-5-carboxylic acid | 908600-72-6.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 4-Fluoro-1H-indole-5-carboxylic acid.

- PubChem. 4,5-Difluoro-1H-indole | C8H5F2N | CID 24729516.

- Allfluoro pharmaceutical co .ltd. 4-Fluoro-1H-indole-5-carboxylic acid,908600-72-6.

- GROUPE TECHNICO-FLOR. SAFETY DATA SHEET.

- Oakwood Chemical. This compound.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-FLUORO-5-HYDROXYINDOLE.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- BLD Pharm. 288386-04-9|this compound.

- Benchchem. 4-Fluoro-1H-indol-5-amine|CAS 1003858-66-9.

- ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.

- ACS Publications. The Journal of Organic Chemistry Ahead of Print.

- NIH. 5-Fluoro-3-(1H-indol-3-ylmethyl).

- MDPI. Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1.

- PubMed. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives.

- NIH. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues.

- Chiba University. Indole chemistry breakthrough opens doors for more effective drug synthesis.

- PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals.

- NIH. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41.

- ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF.

- NIH. 4-(1H-Tetrazol-5-yl)-1H-indole.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- NIH. 6-Fluoro-1H-indole-3-carboxylic acid.

- SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts.

- Società Chimica Italiana. BOOK OF ABSTRACTS.

-

MDPI. Three-Component Synthesis of Novel 5H-[4][7]dioxolo[4,5-f]indole Derivatives. Available from:

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [oakwoodchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

theoretical properties of 4-fluoro-1H-indol-5-ol

An In-depth Technical Guide to the Theoretical Properties of 4-Fluoro-1H-indol-5-ol

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The strategic introduction of fluorine is a well-established method for modulating the metabolic stability, binding affinity, and overall pharmacokinetic profile of therapeutic candidates. This guide focuses on this compound, a novel derivative for which, to date, no experimental or theoretical data has been published. In the absence of empirical characterization, this document serves as a comprehensive roadmap for the in silico evaluation of its core theoretical properties. We present a structured, predictive framework employing established computational chemistry protocols to elucidate its electronic, spectroscopic, and pharmacokinetic characteristics. This whitepaper is intended for researchers in computational chemistry, drug discovery, and synthetic chemistry, providing a robust methodology to theoretically characterize this and other novel small molecules prior to their synthesis and biological evaluation.

Introduction: The Rationale for Fluorinated Indoles

The indole ring system is a privileged scaffold due to its prevalence in a wide range of biologically active natural products and synthetic drugs. Its unique electronic structure allows it to participate in various non-covalent interactions with biological targets. Chemical modification of the indole core is a primary strategy in drug development. Fluorination, in particular, is a powerful tool used to enhance key molecular properties such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.

Given the potential of fluorinated indoles, this compound represents an intriguing, yet uncharacterized, molecule. This guide provides the foundational theoretical framework necessary to predict its properties, thereby enabling a rational approach to its future synthesis and application in drug development programs.

Proposed Synthetic Pathway

While the focus of this guide is theoretical, a plausible synthetic route provides context for the molecule's accessibility. The Fischer indole synthesis is a robust and well-established method for constructing the indole core. A viable pathway to this compound would likely involve the acid-catalyzed reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with a suitable aldehyde or ketone, followed by cyclization.

Figure 1: Proposed Fischer indole synthesis workflow for this compound.

Core Directive: A Predictive Computational Workflow

The following sections detail a comprehensive in silico protocol designed to predict the fundamental . This workflow is a self-validating system, grounded in widely accepted computational chemistry standards.

Geometry Optimization and Vibrational Analysis

The crucial first step in any theoretical characterization is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure.

-

Conformational Search: A systematic search is performed to identify low-energy conformers, particularly focusing on the orientation of the hydroxyl proton.

-

Geometry Optimization: The lowest-energy conformer is fully optimized using Density Functional Theory (DFT). The choice of functional and basis set is critical for accuracy. For indole derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance of accuracy and computational cost.[1][2]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted infrared (IR) spectrum and thermodynamic properties like zero-point vibrational energy (ZPVE).

Electronic Structure and Reactivity Analysis

Understanding the electronic landscape of a molecule is key to predicting its reactivity and intermolecular interactions.

3.2.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[3][4]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[5]

3.2.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution.[6][7]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen and nitrogen atoms, which are favorable sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the acidic hydroxyl and amine protons, which are favorable for nucleophilic interactions.

-

Green Regions (Neutral Potential): Indicate areas of nonpolar character.

3.2.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated to compare the molecule's properties to other known compounds.[2][5]

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons.[5] |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

Table 1: Key global reactivity descriptors derived from FMO energies.

Prediction of Spectroscopic Properties

In silico prediction of spectra is an invaluable tool for confirming the identity of a compound upon its synthesis.

Protocol for NMR Prediction:

-

GIAO Calculation: Using the B3LYP/6-311++G(d,p) optimized geometry, a Nuclear Magnetic Resonance (NMR) calculation is performed using the Gauge-Including Atomic Orbital (GIAO) method.[8] This is a standard and reliable approach for predicting isotropic shielding values.[9]

-

Chemical Shift Referencing: The calculated isotropic shielding values (σiso) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (TMS), computed at the same level of theory (δ = σTMS - σiso).

-

Spectra Prediction: 1H, 13C, and 19F NMR chemical shifts will be predicted. The 19F NMR prediction is particularly important for fluorinated compounds.

Prediction of Physicochemical and ADMET Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to minimize late-stage failures.[10] Numerous validated computational tools can provide these predictions.[11][12][13]

Key Predicted Properties:

| Property Class | Parameter | Significance |

| Physicochemical | LogP (Lipophilicity) | Affects absorption, distribution, and metabolism. |

| Water Solubility (LogS) | Crucial for bioavailability and formulation. | |

| pKa | Determines the ionization state at physiological pH. | |

| Pharmacokinetics | Caco-2 Permeability | Predicts intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity or side effects. | |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule of Five | A set of guidelines to evaluate oral bioavailability. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |

| Mutagenicity (AMES test) | Predicts the potential to cause DNA mutations. |

Table 2: Essential ADMET and physicochemical properties for in silico prediction.

Application Example: Molecular Docking

To illustrate the practical application of these theoretical properties, a molecular docking workflow can be employed to predict the binding mode and affinity of this compound against a hypothetical biological target. Given that many indole derivatives target protein kinases, we propose a generic kinase ATP binding site as an example.

Figure 2: Standard workflow for a molecular docking study. The reliability of the protocol is first established through a validation step.[5]

The docking results would provide insights into the putative binding orientation, key interactions (e.g., hydrogen bonds involving the hydroxyl and N-H groups), and a predicted binding affinity (scoring function). This information is invaluable for guiding lead optimization and understanding structure-activity relationships.

Conclusion

This technical guide establishes a comprehensive, predictive framework for the theoretical characterization of the novel compound this compound. By leveraging standard computational chemistry techniques—from DFT-based geometry optimization and electronic property analysis to the prediction of NMR spectra and ADMET profiles—researchers can generate a robust theoretical data package. This in silico-first approach enables a rational, resource-efficient strategy for evaluating new chemical entities, prioritizing synthetic efforts, and accelerating the drug discovery pipeline. The methodologies outlined herein are broadly applicable and serve as a template for the characterization of other novel small molecules.

References

-

Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Discovery of RUVBL1 as a Target of the Marine Alkaloid Caulerpin via MS-Based Functional Proteomics. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Docking Screens for Novel Ligands Conferring New Biology. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

In Silico Analysis of the Electronic Delocalization in Some Double Fused-Ring Metallabenzenes. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

Density functional theory study on vibrational spectrum of indole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Electrostatic potential maps of (a) indole, (b) skatole, (c, d) two... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

HOMO and LUMO distributions of FLU, cytosine, thymine, uracil and adenine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. Retrieved January 12, 2026, from [Link]

-

Computational tools for the prediction of site- and regioselectivity of organic reactions. (2025). Chemical Science (RSC Publishing). Retrieved January 12, 2026, from [Link]

-

Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Electrostatic Potential Mapped onto Electron Density Surface, ADME, Molecular Docking and Molecular Dynamics Simulations of Some Indolin-2-one Analogues as Cytochrome C Peroxidase Inhibitors. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]

-

HOMO-LUMO, ESP, NBO, and Lipophilic Character Analyses of Flutriafol and Its Trifluorinated Analogue. (2023). DergiPark. Retrieved January 12, 2026, from [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). Briefings in Bioinformatics | Oxford Academic. Retrieved January 12, 2026, from [Link]

-

Quantitative NMR Spectroscopy.docx. (2017). University of Bristol. Retrieved January 12, 2026, from [Link]

-

New computational chemistry techniques accelerate the prediction of molecules and materials. (2025). MIT News. Retrieved January 12, 2026, from [Link]

-

Computational Intelligence Methods for ADMET Prediction. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

HOMO and LUMO as calculated by DFT analysis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. (2020). IJPPR. Retrieved January 12, 2026, from [Link]

-

Tutorial: Modeling NMR Spectra. (n.d.). UC Santa Barbara. Retrieved January 12, 2026, from [Link]

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

Computational Methods for Small Molecule Identification. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. (2025). PubMed. Retrieved January 12, 2026, from [Link]

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

-

Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. (2021). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy. (n.d.). MSU Chemistry. Retrieved January 12, 2026, from [Link]

-

DFT studies for finding HOMO and LUMO. (2024). YouTube. Retrieved January 12, 2026, from [Link]

-

Docking Screens for Novel Ligands Conferring New Biology. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Application of Machine Learning in Developing Quantitative Structure–Property Relationship for Electronic Properties of Polyaromatic Compounds. (2022). PubMed Central (NIH). Retrieved January 12, 2026, from [Link]

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). PubMed Central (NIH). Retrieved January 12, 2026, from [Link]

-

Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. (n.d.). IISTE.org. Retrieved January 12, 2026, from [Link]

-

Simple and Efficient Visualization of Aromaticity: Bond Currents Calculated from NICS Values. (2022). Research Collection. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]

- 10. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 11. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-fluoro-1H-indol-5-ol: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold represents a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of 4-fluoro-1H-indol-5-ol, a fluorinated indole derivative with significant potential as a versatile building block in drug discovery and chemical biology. While publicly available experimental data on this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1][2][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| CAS Number | 288386-04-9 | [1][2][3] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of substituted indoles is the Fischer indole synthesis.[4][5] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Proposed Synthetic Pathway

A viable synthetic route to this compound is through the Fischer indole synthesis, starting from (4-fluoro-3-methoxyphenyl)hydrazine and a suitable carbonyl compound, followed by demethylation. An alternative, and potentially more direct route, would involve the reaction of (2-fluoro-5-hydroxyphenyl)hydrazine with an appropriate carbonyl compound.[4]

Caption: Proposed Fischer Indole Synthesis route to this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and would require optimization for the specific target molecule.

Materials:

-

(2-fluoro-5-hydroxyphenyl)hydrazine hydrochloride

-

Glycolaldehyde dimethyl acetal (or other suitable C2-synthon)

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride, sulfuric acid)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Hydrazone Formation and Cyclization:

-

In a round-bottom flask, combine (2-fluoro-5-hydroxyphenyl)hydrazine hydrochloride (1 equivalent) and glycolaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent like ethanol.

-

Add a catalytic amount of a Brønsted acid (e.g., HCl) and stir the mixture at room temperature for 1-2 hours to form the hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once hydrazone formation is complete, remove the solvent under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) as the acid catalyst and solvent.

-

Heat the reaction mixture to 80-100 °C for several hours. The optimal temperature and reaction time should be determined experimentally by monitoring the consumption of the starting material by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally related compounds and established principles of NMR and mass spectrometry.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring system. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | 8.0 - 8.5 | br s | - |

| H-2 | 7.1 - 7.3 | t | ~2.5 |

| H-3 | 6.4 - 6.6 | t | ~2.5 |

| H-6 | 6.8 - 7.0 | d | ~8.5 |

| H-7 | 6.9 - 7.1 | dd | ~8.5, ~4.5 (JH-F) |

| O-H | 4.5 - 5.5 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123 - 126 |

| C-3 | 101 - 104 |

| C-3a | 128 - 131 (d, JC-F) |

| C-4 | 150 - 154 (d, ¹JC-F ≈ 240-250 Hz) |

| C-5 | 145 - 148 |

| C-6 | 110 - 113 (d, JC-F) |

| C-7 | 105 - 108 (d, JC-F) |

| C-7a | 135 - 138 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 151. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of indole alkaloids.

Predicted Fragmentation:

-

m/z 151: Molecular ion (M⁺)

-

m/z 123: Loss of CO

-

m/z 124: Loss of HCN

-

m/z 96: Further fragmentation

Potential Biological Activities and Applications

The indole nucleus is a cornerstone in the development of therapeutic agents, with indole derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][6] The introduction of a fluorine atom can further enhance these biological effects.

Anticancer Potential

Fluorinated indoles have emerged as a promising class of anticancer agents.[7] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, the 4-(4-fluoro-1H-indol-5-yloxy) moiety is a key component of BMS-540215, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical kinase in angiogenesis.[1]

This protocol provides a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.

-

Caption: Workflow for the in vitro anticancer MTT assay.

Antiviral Potential

Indole derivatives are also recognized for their significant antiviral activities against a range of viruses, including HIV and influenza.[6][8] The mechanism of action can involve the inhibition of viral entry, replication, or the function of essential viral enzymes. The fluorine substituent in this compound could potentially enhance these antiviral properties.

This protocol is a common method to screen for antiviral activity by observing the inhibition of the virus-induced cytopathic effect (CPE).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

Complete growth medium

-

This compound stock solution in DMSO

-

96-well microplates

-

Inverted microscope

Procedure:

-

Cell Seeding:

-

Seed the host cells in a 96-well plate to form a confluent monolayer.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of this compound in the growth medium.

-

Remove the growth medium from the cell monolayer and add the diluted compound.

-

Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Include a cell control (no virus, no compound), a virus control (virus, no compound), and a positive control (a known antiviral drug).

-

-

Incubation and Observation:

-

Incubate the plate at 37 °C in a 5% CO₂ incubator.

-

Observe the cells daily for the appearance of CPE using an inverted microscope. CPE can include cell rounding, detachment, and lysis.

-

-

Data Analysis:

-

After a set incubation period (e.g., 72 hours), score the level of CPE in each well.

-

The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (EC₅₀).

-

Conclusion

This compound is a promising, yet underexplored, fluorinated indole derivative. Its structural features suggest significant potential as a building block for the synthesis of novel bioactive molecules, particularly in the fields of oncology and virology. This technical guide provides a foundational framework for researchers and drug development professionals to initiate studies on this compound, from its synthesis and characterization to the exploration of its pharmacological properties. Further experimental validation of the proposed protocols and predicted data is essential to fully elucidate the scientific and therapeutic value of this compound.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.

- BenchChem. (2025). The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide.

- BenchChem. (2025).

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (2020). Molecules. [Link]

-

A review on recent developments of indole-containing antiviral agents. (2021). European Journal of Medicinal Chemistry. [Link]

-

Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025). Frontiers in Chemistry. [Link]

- This compound, min 97%, 1 gram. (n.d.). Combi-Blocks.

- This compound. (n.d.). DC Chemicals.

- 288386-04-9|this compound|BLD Pharm. (n.d.). BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

A Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-1H-indol-5-ol: Prediction, Interpretation, and Experimental Protocol

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-fluoro-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific molecule, this document leverages foundational NMR principles, substituent effect analysis, and data from analogous structures to construct a detailed spectral prediction. We will explore the theoretical underpinnings of chemical shifts and coupling constants influenced by the fluorine and hydroxyl groups on the indole scaffold. This guide is designed for researchers, scientists, and drug development professionals, offering not only a predictive interpretation but also a robust, field-proven experimental protocol for acquiring high-quality NMR data.

Introduction: The Structural Significance of this compound

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. The title compound, this compound, incorporates two key substituents:

-

A Fluorine Atom (C4): The introduction of fluorine is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Its high electronegativity and ability to form hydrogen bonds can significantly alter molecular interactions.

-

A Hydroxyl Group (C5): The hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a critical role in receptor binding and influencing solubility.

The precise arrangement of these substituents creates a unique electronic and steric environment. Elucidating the exact structure and purity of synthesized this compound is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide provides the foundational knowledge to predict, interpret, and experimentally validate its ¹H NMR spectrum.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), their integration (proton count), and their multiplicity or splitting pattern (neighboring protons).[3] To predict the spectrum for this compound, we must analyze the effects of the substituents on the parent indole core.

The Parent Indole Scaffold

The basic indole ring has distinct regions. The pyrrole ring protons (H1, H2, H3) have characteristic chemical shifts, with the N-H proton (H1) being highly variable and often broad. The benzenoid protons (H4, H5, H6, H7) resonate in the aromatic region, typically between 7.0 and 7.7 ppm.

Substituent Effects on Chemical Shift

-

Fluorine (-F) at C4: Fluorine exerts a powerful, distance-dependent inductive (-I) electron-withdrawing effect, which deshields nearby protons (moves them downfield). It also has a weaker, resonance (+R) electron-donating effect.[4] For protons on the same ring, the inductive effect is often dominant.

-

Hydroxyl (-OH) at C5: The hydroxyl group is a strong resonance electron-donating group (+R), which shields ortho and para protons (moves them upfield). It also has a weaker inductive (-I) effect.

In this compound, these effects combine. The fluorine at C4 will strongly deshield H3. The hydroxyl group at C5 will strongly shield the ortho-protons H4 (which is substituted by F) and H6, and the para-proton H7. The interplay of these effects determines the final chemical shifts.

Coupling Constants (J)

Splitting patterns arise from spin-spin coupling between neighboring nuclei. In this molecule, we expect to see:

-

Proton-Proton (JHH) Coupling: Standard ortho, meta, and para couplings in the aromatic ring.

-

Proton-Fluorine (JHF) Coupling: The ¹⁹F nucleus (spin I=½) couples with nearby protons, providing crucial structural information. The magnitude of JHF coupling decreases with the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).

Predicted ¹H NMR Spectrum and Interpretation

Based on the principles above, a detailed prediction for the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is presented. DMSO-d₆ is chosen for its ability to solubilize the compound and slow the exchange of labile N-H and O-H protons, allowing them to be observed as distinct signals.